Trisodium hexachlororuthenate
Description
Trisodium hexachlororuthenate (Na₃[RuCl₆]) is a coordination compound of ruthenium in the +3 oxidation state. It is typically synthesized by reducing ruthenium tetrachloride (RuCl₄) with alcohol in the presence of sodium chloride, forming deep-red hydrated crystals (Na₃[RuCl₆]·12H₂O) that lose water upon heating . This compound is notable for its structural similarity to analogous rhodium complexes, such as Na₃[RhCl₆], sharing comparable crystal morphology and hygroscopic behavior . Its primary applications include catalysis (e.g., hydrochlorination of acetylene ) and material science research, particularly in studies of platinum group metal (PGM) chemistry.
Properties
CAS No. |
14972-76-0 |
|---|---|
Molecular Formula |
Cl18Na3Ru3-3 |
Molecular Weight |
1010.33331 |
Synonyms |
trisodium hexachlororuthenate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium hexachlororuthenate can be synthesized through the reaction of ruthenium trichloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving ruthenium trichloride in water, followed by the addition of sodium chloride. The mixture is then heated to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 3\text{NaCl} \rightarrow \text{Na}_3[\text{RuCl}_6] ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar principles but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. This can involve recrystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Trisodium hexachlororuthenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: Chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Higher oxidation state complexes, such as ruthenium tetroxide.
Reduction: Lower oxidation state complexes, such as ruthenium(II) chloride.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Scientific Research Applications
Trisodium hexachlororuthenate has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, such as ruthenium-based nanomaterials.
Biological Studies: It is studied for its potential biological activities, including anticancer properties.
Industrial Applications: It is used in the production of electronic components and as a precursor for other ruthenium compounds.
Mechanism of Action
The mechanism of action of trisodium hexachlororuthenate involves its ability to coordinate with various substrates through its chloride ligands. This coordination can facilitate various chemical transformations, such as electron transfer reactions. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular effects.
Comparison with Similar Compounds
Table 1: Key Structural Properties of Hexachlorometallates
- Bond Lengths : The Ru-Cl bond lengths in this compound (2.371 Å) closely align with those in potassium hexachlororuthenate(IV) (2.350–2.375 Å) and sodium hexachlororhodate(III) (2.365–2.380 Å), indicating minimal electronic differences between Ru(III) and Rh(III) in octahedral chloride coordination .
- Hydration : Unlike the anhydrous potassium and ammonium salts, this compound crystallizes with 12 water molecules, which are lost progressively upon heating .
Thermodynamic and Kinetic Behavior
Table 2: Reaction Kinetics of Ru(III) Chloro Complexes
- Aquation/Anation Dynamics : this compound exhibits faster aquation (hydrolysis) and anation (chloride binding) rates than Rh(III) and Ir(III) analogs, a property exploited in PGM separation during refining .
- Equilibrium : The equilibrium constant $ K_6 = 0.0311 \, \text{M} $ at 25°C confirms the labile nature of Ru(III) chloro complexes compared to Rh/Ir .
Table 3: Hazard Profiles of Selected Hexachlorometallates
Q & A
Basic: What are the standard protocols for synthesizing trisodium hexachlororuthenate, and how can purity be validated?
Synthesis typically involves redox reactions of ruthenium precursors (e.g., RuCl₃) with sodium salts under controlled pH and temperature. For example, James and McMillan (1975) describe a method using RuCl₃·xH₂O and sodium chloride in hydrochloric acid, followed by crystallization . Purity validation requires complementary techniques:
- X-ray diffraction (XRD) to confirm crystal structure .
- UV-Vis spectroscopy to assess electronic transitions characteristic of Ru-Cl coordination .
- Elemental analysis (e.g., ICP-MS) to verify Na:Ru:Cl stoichiometry .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound complexes?
Discrepancies may arise from polymorphic variations or hydration states. Methodological strategies include:
- Synchrotron XRD for high-resolution structural data .
- Thermogravimetric analysis (TGA) to detect bound water or solvent molecules .
- Cross-validation with EXAFS to probe local Ru-Cl bond distances . Contradictory data should be contextualized with reaction conditions (e.g., solvent, counterion effects) .
Basic: What spectroscopic methods are essential for characterizing this compound?
Key techniques:
- FTIR : Identify Ru-Cl stretching vibrations (~300–400 cm⁻¹) .
- Raman spectroscopy : Differentiate bridging vs. terminal Cl ligands .
- XPS : Confirm oxidation states (Ru⁴⁺ vs. Ru³⁺) via binding energy shifts .
Advanced: What strategies optimize reaction conditions for this compound in catalytic applications?
Design experiments using:
- DoE (Design of Experiments) to test variables (pH, temperature, ligand ratios) .
- In situ NMR to monitor intermediate species .
- Electrochemical profiling (cyclic voltammetry) to assess redox activity . For example, antitumor studies highlight pH-dependent reactivity, suggesting buffered conditions enhance stability .
Basic: How should safety protocols be implemented when handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Waste disposal : Neutralize acidic residues before disposal .
Advanced: How to design experiments to study electron transfer mechanisms involving this compound?
- EPR spectroscopy to detect paramagnetic Ru species (e.g., Ru⁴⁺ with μeff ≈ 3.07 BM) .
- Stopped-flow kinetics to measure electron-transfer rates with substrates like ascorbate .
- DFT simulations to model transition states and predict pathways .
Basic: What are the solubility properties of this compound in various solvents?
- Aqueous : Highly soluble in water (>100 g/L at 25°C) .
- Organic solvents : Limited solubility in ethanol; DMSO or DMF enhances dissolution .
Advanced: How to address inconsistencies in stability data under different environmental conditions?
- Controlled degradation studies : Expose samples to varying O₂, light, and humidity levels .
- HPLC-MS to detect decomposition products (e.g., RuO₂ colloids) .
- Statistical modeling (e.g., ANOVA) to quantify factor interactions impacting stability .
Data Presentation Guidelines
- Tables : Include crystallographic parameters (space group, unit cell dimensions) .
- Graphs : Plot kinetic data with error bars (3 replicates) and fitted rate equations .
- Statistical tests : Specify criteria (e.g., p < 0.05) for significance in comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
